5-Amino-2-(4-methylpiperazin-1-yl)phenol
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Overview
Description
5-Amino-2-(4-methylpiperazin-1-yl)phenol is an organic compound with the molecular formula C11H17N3O It is characterized by the presence of an amino group, a phenol group, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)phenol typically involves the reaction of 4-methylpiperazine with 5-amino-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-methylpiperazin-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
5-Amino-2-(4-methylpiperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-(4-methylpiperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenol groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(4-methylpiperazin-1-yl)phenylmethanol
- 5-Amino-2-(4-methylpiperazin-1-yl)phenylacetic acid
Uniqueness
5-Amino-2-(4-methylpiperazin-1-yl)phenol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-amino-2-(4-methylpiperazin-1-yl)phenol |
InChI |
InChI=1S/C11H17N3O/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15/h2-3,8,15H,4-7,12H2,1H3 |
InChI Key |
RTRAHYQEXQGEOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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